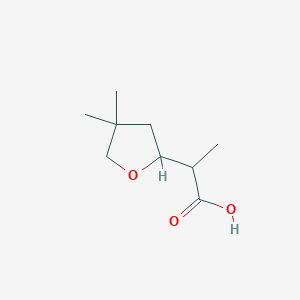
2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethyloxolan-2-yl)propanoic acid, commonly known as DOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOPA is a derivative of the amino acid tyrosine and is an important intermediate in the biosynthesis of catecholamines, which are neurotransmitters that play a crucial role in the regulation of various physiological processes in the body.
作用機序
DOPA exerts its effects through various mechanisms, including the regulation of dopamine levels in the brain and the modulation of cell adhesion and migration. DOPA is known to increase the levels of dopamine in the brain by serving as a precursor to dopamine synthesis. DOPA is also known to modulate cell adhesion and migration by promoting the formation of strong adhesive bonds between cells and extracellular matrix proteins.
Biochemical and Physiological Effects:
DOPA has been shown to have various biochemical and physiological effects, including the regulation of dopamine levels in the brain, the modulation of cell adhesion and migration, and the promotion of wound healing. DOPA has also been shown to have antioxidant properties, which makes it a promising candidate for the development of antioxidant therapies.
実験室実験の利点と制限
DOPA has several advantages for lab experiments, including its strong adhesive properties, which make it a useful tool for the development of adhesives and coatings. However, DOPA also has limitations, including its potential toxicity and instability in aqueous solutions.
将来の方向性
There are several future directions for the study of DOPA, including the development of new synthetic methods for DOPA, the investigation of its potential applications in the treatment of various diseases, and the development of new biomaterials with adhesive properties. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of DOPA and to determine its potential toxicity and safety for human use.
合成法
DOPA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tyrosine with an alkylating agent to produce DOPA. Enzymatic synthesis, on the other hand, involves the use of enzymes such as tyrosinase or tyrosine hydroxylase to catalyze the conversion of tyrosine to DOPA.
科学的研究の応用
DOPA has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, DOPA has been investigated for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. DOPA has also been studied for its potential use in the treatment of melanoma, a type of skin cancer.
In biotechnology, DOPA has been investigated for its potential use in the development of biomaterials with adhesive properties. DOPA is known to have strong adhesive properties, which makes it a promising candidate for the development of adhesives and coatings for various applications.
特性
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyloxolan-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

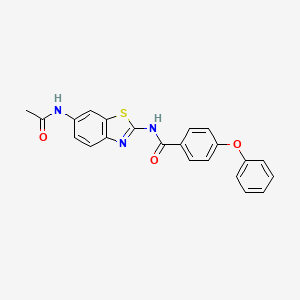
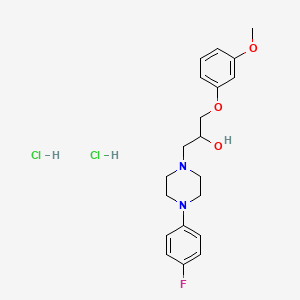
![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)


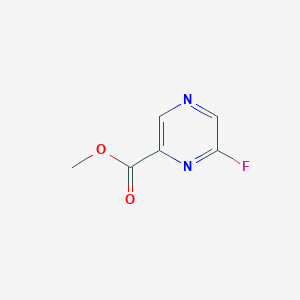
![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)
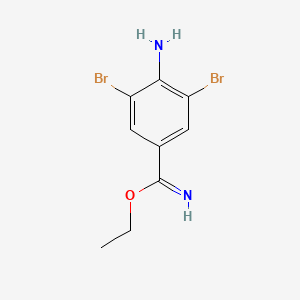
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)
